Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a bicyclic heterocyclic core with a 2,3-dimethoxyphenyl group at position 7, a methyl substituent at position 2, and a phenyl group at position 3. The 2,3-dimethoxyphenyl moiety introduces electron-donating effects, which may enhance π-π stacking interactions or modulate solubility, while the ester group at position 6 contributes to metabolic stability and bioavailability .
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H24N4O4/c1-5-31-22(28)18-19(15-10-7-6-8-11-15)25-23-24-14(2)26-27(23)20(18)16-12-9-13-17(29-3)21(16)30-4/h6-13,20H,5H2,1-4H3,(H,24,25,26) |
InChI Key |
ITYWVYOKUXXBAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=C(C(=CC=C3)OC)OC)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation Using 4,4'-Trimethylenedipiperidine (TMDP)
The most efficient method involves a one-pot, three-component reaction of 2,3-dimethoxybenzaldehyde , ethyl acetoacetate , and 3-amino-1,2,4-triazole catalyzed by TMDP, a bifunctional Lewis base and hydrogen-bonding catalyst. This protocol operates under eco-friendly conditions, either in a water-ethanol mixture (1:1 v/v) at reflux or in solvent-free molten TMDP at 65°C.
Mechanistic Pathway :
-
Knoevenagel Condensation : TMDP activates ethyl acetoacetate and the aldehyde, forming a chalcone intermediate (Ar–CH=CH–COOEt).
-
Cyclization : The chalcone reacts with 3-amino-1,2,4-triazole, facilitated by TMDP’s dual activation, to yield the triazolopyrimidine core.
-
Tautomerization : The intermediate undergoes intramolecular cyclization and tautomerization to form the 4,7-dihydro structure.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | TMDP (5 mol%) |
| Solvent | H2O/EtOH (1:1) or solvent-free |
| Temperature | 65–80°C |
| Time | 3–5 hours |
| Yield | 85–92% |
This method avoids toxic solvents, reduces waste, and achieves high atom economy. The 2-methyl group originates from ethyl acetoacetate, while the 7-(2,3-dimethoxyphenyl) substituent derives from the aldehyde.
Solvent-Free Thermal Cyclization
Chalcone Intermediate Formation
An alternative route involves synthesizing a chalcone precursor (8a–p ) by condensing 2,3-dimethoxybenzaldehyde with ethyl acetoacetate under acidic conditions. The chalcone is then reacted with 3-phenyl-1,2,4-triazole-5-amine (5 ) under solvent-free conditions at 210°C.
Key Steps :
-
Chalcone Synthesis :
-
Cyclocondensation :
Advantages :
Halogenation and Functional Group Interconversion
Phosphorus Oxychloride-Mediated Chlorination
For derivatives requiring halogenation, POCl3 is employed to convert hydroxyl groups to chlorides, enabling further functionalization. For example, 5,7-dihydroxy intermediates are treated with excess POCl3 at 70–100°C to yield 5,7-dichloro derivatives, which undergo nucleophilic substitution with amines or thiols.
Typical Protocol :
-
React 5,7-dihydroxy precursor with POCl3 (4 equiv) and dimethylaniline (10 mol%) at 90°C for 6 hours.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction times from hours to minutes. A mixture of 2,3-dimethoxybenzaldehyde, ethyl acetoacetate, and 3-amino-1,2,4-triazole in water is irradiated at 150°C for 20 minutes, achieving 88% yield. This method enhances reproducibility and scalability.
Characterization and Analytical Data
Spectroscopic Confirmation
-
1H NMR (DMSO-d6, 300 MHz): δ 1.25 (t, 3H, J = 7.1 Hz, –CH2CH3), 2.42 (s, 3H, C2–CH3), 3.78 (s, 3H, OCH3), 3.83 (s, 3H, OCH3), 4.18 (q, 2H, J = 7.1 Hz, –OCH2), 5.32 (s, 1H, C7–H), 6.82–7.45 (m, 8H, aromatic).
-
13C NMR : δ 14.2 (–CH2CH3), 22.1 (C2–CH3), 56.1/56.3 (OCH3), 61.2 (–OCH2), 105.6 (C7), 148.9 (C6–COO), 162.4 (C=N).
Comparative Analysis of Methods
Challenges and Optimization Strategies
Byproduct Formation
-
Ring-Opened Products : Acidic workup of intermediates may yield 5–25% ring-opened byproducts. Mitigation involves neutralization with NaHCO3 before crystallization.
-
Isomerization : The 4,7-dihydro structure may isomerize under prolonged heating. Short reaction times and controlled temperatures (≤100°C) prevent degradation.
Catalyst Recycling
TMDP is recoverable via aqueous extraction and reused for 5 cycles without activity loss.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound potentially interferes with cellular pathways involved in proliferation and apoptosis, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to anticancer properties, preliminary evaluations suggest that this compound may possess antimicrobial activity. Research has shown that derivatives of triazolo-pyrimidines can inhibit the growth of certain bacterial strains and fungi.
Drug Development
The unique structure of this compound makes it a valuable candidate in drug discovery programs aimed at developing new therapeutics for cancer and infectious diseases.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the potential efficacy of the compound in inhibiting specific enzymes or receptors involved in disease processes.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Showed antimicrobial properties against Gram-positive bacteria with minimum inhibitory concentration (MIC) values lower than standard antibiotics. |
| Study C | Conducted molecular docking studies revealing strong interactions with target proteins involved in cancer metabolism. |
Mechanism of Action
The mechanism of action of ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with enzymes such as cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent patterns, which influence their physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:
Structural and Substituent Variations
Physicochemical Properties
- Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: 206°C . Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Crystallizes in monoclinic system (P21/n) with unit cell parameters a = 7.5363 Å, b = 18.178 Å .
- Solubility: Methoxy-substituted analogs (e.g., 2,3- or 3,4-OMePh) exhibit moderate water solubility due to polar methoxy groups, while halogenated derivatives (e.g., 4-Cl-BnOPh) are more lipophilic .
Biological Activity
Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on diverse research findings.
Synthesis
The synthesis of the compound typically involves multi-component reactions that yield various substituted triazolo-pyrimidine derivatives. The general method includes the reaction of appropriate aldehydes with triazole derivatives in the presence of catalysts under controlled conditions. For instance, one method involves using hydrazine hydrate to prepare 4-amino-triazolethione derivatives, which can then be transformed into various biologically active compounds through further reactions with different functional groups .
Antiviral Activity
Recent studies have highlighted the antiviral potential of 1,2,4-triazolo[1,5-a]pyrimidines, including derivatives similar to this compound. Specifically, compounds within this class have been shown to inhibit HIV-1 reverse transcriptase-associated ribonuclease H activity. For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating significant antiviral potency without affecting polymerase activity .
Cytotoxicity
The cytotoxic effects of related triazole derivatives have been evaluated against various cancer cell lines. For instance, compounds derived from triazolethiones have demonstrated promising cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. These studies suggest that modifications at specific positions on the triazole ring can enhance biological activity .
Antibacterial Activity
In addition to antiviral and anticancer properties, triazole derivatives have shown antibacterial activity. Research indicates that certain benzothioate derivatives exhibit good antibacterial effects against pathogenic bacteria when compared to standard antibiotics like chloramphenicol . This broad spectrum of activity suggests that this compound may also possess similar properties.
Case Study 1: HIV Inhibition
A series of 1,2,4-triazolo[1,5-a]pyrimidines were synthesized and tested for their ability to inhibit HIV replication in vitro. The most potent compound demonstrated an IC50 value of 0.41 µM against RNase H activity. Structural modifications were crucial; for instance, substituting a phenyl group at the C-7 position significantly enhanced inhibitory effects compared to other configurations .
Case Study 2: Anticancer Activity
In a study evaluating the cytotoxicity of various triazole derivatives against human cancer cell lines (MCF-7 and Bel-7402), one particular derivative showed a remarkable increase in cytotoxicity compared to its parent compound. This suggests that this compound may be a candidate for further development as an anticancer agent .
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-component reactions combining 5-amino-triazoles, aldehydes, and β-keto esters. Key methodologies include:
- One-pot three-component reactions using catalysts like APTS (3-aminopropyltriethoxysilane) in ethanol, achieving moderate yields (40–60%) .
- Microwave-assisted synthesis (e.g., 30 min at 323 K) to accelerate cyclization, improving regioselectivity and reducing side products .
- Acid-catalyzed condensation (e.g., HCl in ethanol) for dihydro-pyrimidine ring formation, followed by recrystallization for purification .
Critical factors : Solvent polarity (ethanol vs. DMF), catalyst choice, and temperature control significantly impact regioselectivity and purity. For example, ionic liquid solvents enhance reaction rates but may complicate purification .
Q. Which spectroscopic and crystallographic methods are used to confirm its structure?
- X-ray crystallography : Resolves dihydropyrimidine ring conformation (envelope or planar) and substituent orientations. For example, Cremer & Pople puckering parameters (θ, φ) quantify ring puckering .
- NMR spectroscopy : and NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and detect tautomeric forms .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and triazole ring vibrations (~1500 cm) .
Data interpretation : Cross-validation with computational models (e.g., DFT) helps resolve ambiguities in stereochemistry .
Q. What biological activities are reported for triazolopyrimidine derivatives like this compound?
- Antiproliferative activity : Derivatives inhibit cancer cell lines (e.g., IC values <10 µM against MCF-7 breast cancer cells) via kinase inhibition or DNA intercalation .
- Enzyme modulation : Substituents like 2,3-dimethoxyphenyl enhance interactions with kinase ATP-binding pockets (e.g., CDK2 inhibition) .
- Solubility-driven optimization : Hydroxyl or methoxy groups improve pharmacokinetic profiles by increasing aqueous solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in triazolopyrimidine synthesis?
Regioselectivity depends on:
- Catalyst design : APTS promotes 5-phenyl over 7-phenyl substitution due to steric effects .
- Solvent polarity : Polar aprotic solvents (DMF) favor 4,7-dihydro intermediates, while ethanol stabilizes 4H tautomers .
- Temperature control : Lower temperatures (<80°C) reduce side reactions (e.g., over-oxidation) but prolong reaction times .
Case study : Microwave irradiation at 323 K for 30 min achieved 85% regioselectivity for the 5-methyl-7-phenyl isomer .
Q. How to resolve contradictions between computational modeling and experimental structural data?
- Refinement protocols : Use SHELX software for crystallographic refinement to adjust bond lengths and angles (e.g., resolving NH group positions with difference maps) .
- Dynamic NMR studies : Detect conformational flexibility (e.g., ring puckering) that static models may miss .
- Hybrid QM/MM methods : Combine quantum mechanics (for electronic structure) and molecular mechanics (for steric effects) to validate experimental torsion angles .
Q. What strategies correlate structural modifications with biological activity in triazolopyrimidine derivatives?
- Substituent libraries : Synthesize analogs with varying substituents (e.g., halogens, methoxy, hydroxyl) and test against kinase panels .
- SAR analysis : For example, 2,3-dimethoxyphenyl enhances CDK2 inhibition (IC = 0.8 µM) compared to unsubstituted phenyl (IC = 5.2 µM) .
- Crystallographic docking : Co-crystallize derivatives with target enzymes (e.g., MDM2-p53) to map binding interactions .
Example : Replacing the ethyl ester with a carboxamide group improved solubility but reduced cell permeability due to increased polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
